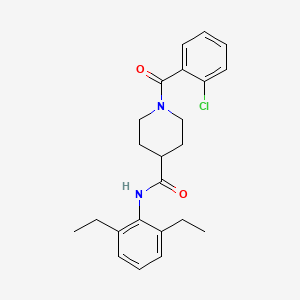
1-(2-chlorobenzoyl)-N-(2,6-diethylphenyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-chlorobenzoyl)-N-(2,6-diethylphenyl)-4-piperidinecarboxamide, commonly known as CEP-33779, is a small-molecule inhibitor of the transcription factor nuclear factor kappa B (NF-κB). It has been shown to have promising therapeutic potential in various preclinical models of inflammatory and autoimmune diseases.
Mecanismo De Acción
CEP-33779 acts as an inhibitor of the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB signaling, CEP-33779 reduces the production of pro-inflammatory cytokines and chemokines, and promotes the apoptosis of cancer cells.
Biochemical and physiological effects:
CEP-33779 has been shown to have a variety of biochemical and physiological effects. In preclinical models of inflammatory and autoimmune diseases, CEP-33779 has been shown to reduce inflammation, improve joint function, and decrease disease severity. In cancer models, CEP-33779 has been shown to have anti-tumor activity by inhibiting tumor growth and inducing apoptosis. CEP-33779 has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEP-33779 has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of inflammatory and autoimmune diseases, and its mechanism of action is well understood. However, CEP-33779 also has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life in vivo, which can limit its efficacy.
Direcciones Futuras
There are several future directions for research on CEP-33779. One direction is to further explore its therapeutic potential in various preclinical models of inflammatory and autoimmune diseases, and to investigate its efficacy in clinical trials. Another direction is to investigate its potential as an anti-cancer agent, and to explore its mechanism of action in cancer cells. Additionally, future research could focus on improving the pharmacokinetic properties of CEP-33779, such as its solubility and half-life, to enhance its efficacy in vivo.
Aplicaciones Científicas De Investigación
CEP-33779 has been extensively studied for its therapeutic potential in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In these models, CEP-33779 has been shown to reduce inflammation and improve disease symptoms. CEP-33779 has also been studied in cancer models, where it has been shown to have anti-tumor activity by inhibiting NF-κB signaling.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-(2,6-diethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O2/c1-3-16-8-7-9-17(4-2)21(16)25-22(27)18-12-14-26(15-13-18)23(28)19-10-5-6-11-20(19)24/h5-11,18H,3-4,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGXKSZVTUKOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



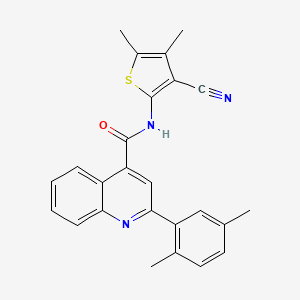
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)
![N'-{[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-methoxybenzohydrazide](/img/structure/B4708578.png)
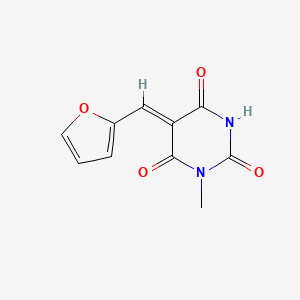
![2,4-dichloro-6-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4708590.png)
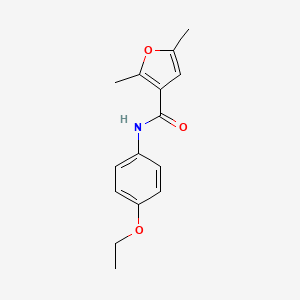
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4708604.png)
![1-[(2-phenylcyclopropyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4708608.png)
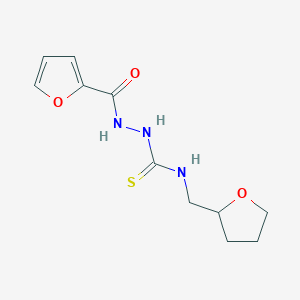
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4708619.png)
![N-(4-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4708628.png)
![5-[(2-methoxy-1-naphthyl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4708634.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4708646.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4708659.png)